molecular formula C16H13N3O5S B5172848 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide

2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No. B5172848
M. Wt: 359.4 g/mol
InChI Key: YLDLGNGKDJQCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as BTA-1, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-1 is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The exact mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth, inflammation, and neurodegeneration. 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. In addition, 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, reduction of pro-inflammatory cytokine production, inhibition of MMP activity, and neuroprotective effects. 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide is its small size, which allows it to easily penetrate cell membranes and reach its target molecules. Another advantage is its broad range of potential therapeutic applications, making it a promising candidate for further study. One limitation of 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide is its relatively low potency compared to other small molecule inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are many potential future directions for research on 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide. One area of interest is the development of more potent analogs of 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide that could be used in cancer therapy or other applications. Another area of interest is the study of 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide and its potential therapeutic applications in various disease states.

Synthesis Methods

2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-mercaptobenzoxazole. The final step involves the reaction of the resulting thioester with 4-methoxy-2-nitroaniline in the presence of a base.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In inflammation research, 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. In neurodegenerative disease research, 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-23-10-6-7-11(13(8-10)19(21)22)17-15(20)9-25-16-18-12-4-2-3-5-14(12)24-16/h2-8H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDLGNGKDJQCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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